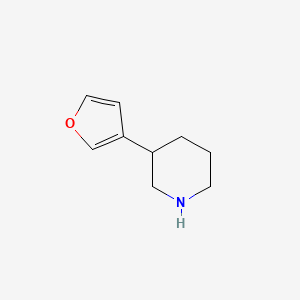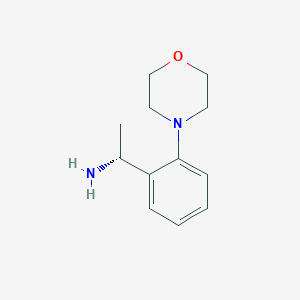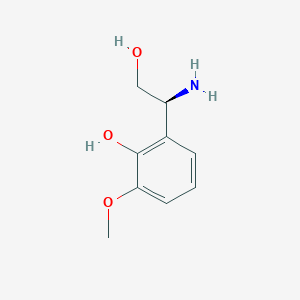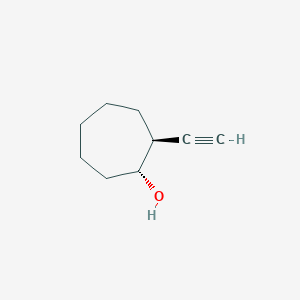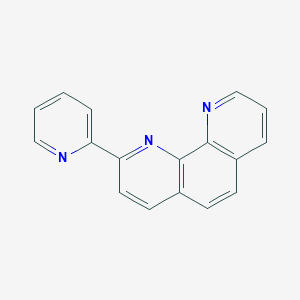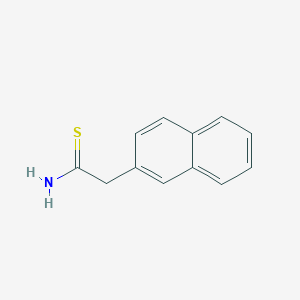
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound characterized by its unique structure, which includes an oxolane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of an appropriate oxolane derivative with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The resulting intermediate is then oxidized to introduce the aldehyde functional group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance efficiency and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, where the double bond can be functionalized using electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂) or hydrogen halides (HX)
Major Products Formed
Oxidation: 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
Reduction: 3-(Prop-2-en-1-yl)oxolane-3-methanol
Substitution: Various substituted oxolane derivatives depending on the electrophile used
Scientific Research Applications
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of the aldehyde group and the double bond in the prop-2-en-1-yl moiety. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic addition, electrophilic addition, and oxidation-reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
- 3-(Prop-2-en-1-yl)oxolane-3-methanol
- 3-(Prop-2-en-1-yl)oxolane-3-amine
Uniqueness
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl substituent on the oxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its similar compounds, the aldehyde functionality allows for a broader range of chemical transformations, making it valuable in the synthesis of diverse chemical entities.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-prop-2-enyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-8(6-9)4-5-10-7-8/h2,6H,1,3-5,7H2 |
InChI Key |
OIEAPJWYVCXYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



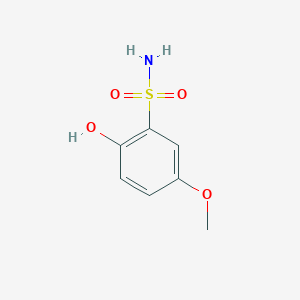
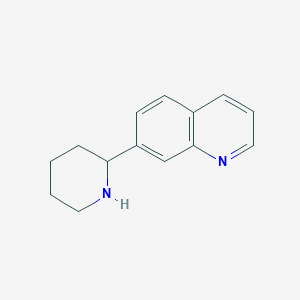
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)

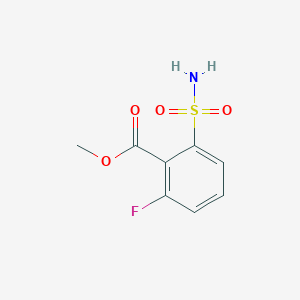
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
